methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate
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Overview
Description
Methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrazoloquinoline core, a cyclobutyl group, and a pyridine carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate typically involves multiple steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides in the presence of a base.
Esterification: The final step involves the esterification of the pyridine carboxylic acid with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(1-cyclobutyl-4-hydroxy-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate: This compound is similar but has a hydroxyl group instead of a ketone.
Methyl 4-[(1-cyclopropyl-4-oxo-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate: This compound has a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
The uniqueness of methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C22H24N4O3/c1-29-22(28)17-11-13(9-10-23-17)12-26-20-18(19(25-26)14-5-4-6-14)15-7-2-3-8-16(15)24-21(20)27/h9-11,14,20H,2-8,12H2,1H3 |
InChI Key |
COOXHJGMCGDVCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CN2C3C(=C4CCCCC4=NC3=O)C(=N2)C5CCC5 |
Origin of Product |
United States |
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